2-Bromo-9,9-dimethylfluorene

Beschreibung

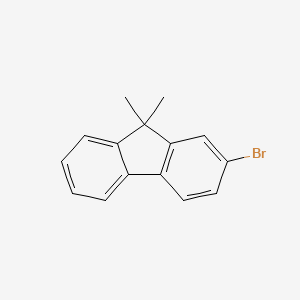

2-Bromo-9,9-dimethylfluorene (CAS 28320-31-2) is a brominated fluorene derivative with a molecular formula of C₁₅H₁₃Br and a molecular weight of 273.17 g/mol . The compound features a bromine atom at the 2-position of the fluorene backbone and two methyl groups at the 9-position (Figure 1). These substituents confer steric bulk and electronic effects, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings) . Its applications span fluorescent probes, optoelectronic materials, and pharmaceuticals .

Eigenschaften

IUPAC Name |

2-bromo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHPOBSZPYEADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449349 | |

| Record name | 2-Bromo-9,9-dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28320-31-2 | |

| Record name | 2-Bromo-9,9-dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-9,9-dimethyl-fluoren | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sodium Hydroxide-Mediated Methylation

In a representative procedure, 2-bromofluorene (1 g) is dissolved in dimethyl sulfoxide (DMSO, 20 mL) with benzyltriethylammonium chloride (TEBAC, 50 mg) as a phase-transfer catalyst. Aqueous sodium hydroxide (50%, 2 mL) is added, and the mixture is stirred for 20 minutes before introducing iodomethane (0.9 g). After 4 hours at room temperature under nitrogen, the crude product is extracted with dichloromethane, dried, and purified via column chromatography (petroleum ether), yielding 98% of 2-bromo-9,9-dimethylfluorene. Key advantages include:

- Short reaction time (4 hours)

- High yield (98%)

- Ambient temperature conditions

Potassium Hydroxide-Based Scalable Synthesis

A scaled-up variant employs potassium hydroxide (14.3 g) and iodomethane (10 mL) in DMSO (250 mL) with 2-bromofluorene (12.5 g). After 48 hours at room temperature, the product is washed with hydrochloric acid, sodium carbonate, and brine, achieving comparable yields. This method emphasizes:

- Industrial feasibility (tested in 500 mL flasks)

- Reduced catalyst load (no TEBAC required)

- Simplified purification (omitting chromatography)

Bromination Followed by Methylation

Alternative routes begin with fluorene, incorporating bromination prior to dimethylation.

Dibromohydantoin Bromination

Fluorene is dissolved in propylene carbonate at 85°C, followed by dibromohydantoin addition (1:1.2 wt ratio). After cooling, 2-bromofluorene is isolated via suction filtration and recrystallization. Subsequent methylation uses iodomethane (1:1.3–1.5 wt ratio) and potassium hydroxide (1:1–1.1 wt ratio) in DMSO at 30–35°C for 4 hours, yielding 99% pure product. Critical parameters include:

- Temperature control : Excess heat during bromination promotes di-substitution byproducts.

- Solvent selection : Propylene carbonate enhances dibromohydantoin solubility vs. traditional solvents like CCl4.

Palladium-Catalyzed Cross-Coupling Methods

Recent advancements employ transition-metal catalysts for modular synthesis.

Buchwald-Hartwig Amination

A palladium acetate/tri-tert-butylphosphine system facilitates coupling of this compound with aryl amines in xylene at 100°C. For example, reacting with 3-amino-phenanthrene (27.2 mmol) and sodium tert-butoxide (173.5 mmol) yields 85% of the coupled product. This approach enables:

Suzuki-Miyaura Coupling

Using Pd2(dba)3 and P(t-Bu)3, this compound couples with aryl boronic acids in toluene at reflux, achieving 67–75% yields. This method is pivotal for constructing π-extended systems in semiconductor materials.

Comparative Analysis of Synthetic Methods

Key Observations :

- Direct alkylation offers the best balance of yield and scalability.

- Bromination-first routes avoid commercial 2-bromofluorene dependency but require stringent temperature control.

- Cross-coupling methods are niche, reserved for functionalized derivatives.

Optimization Strategies

Solvent Effects

Base Selection

Catalytic Systems

- Phase-transfer catalysts : TEBAC accelerates interfacial reactions in biphasic systems.

- Ligand design : Bulky phosphines (e.g., P(t-Bu)3) suppress Pd aggregation, enhancing catalytic activity.

Purification and Characterization

Chromatography vs. Recrystallization

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-9,9-dimethylfluorene undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves reagents like N-bromosuccinimide.

Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.

Common Reagents and Conditions:

Substitution: N-bromosuccinimide is often used for bromination reactions.

Methylation: Iodomethane and potassium hydroxide are used for methylation reactions.

Major Products: The primary product of these reactions is this compound itself, which can be further used as a precursor for other compounds .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

2-Bromo-9,9-dimethylfluorene is primarily utilized in the fabrication of organic electronic devices due to its excellent electrical conductivity and photophysical properties.

- Organic Light Emitting Diodes (OLEDs) : The compound is used as a precursor for materials that emit deep blue light, which is essential for high-quality displays and lighting solutions.

- Organic Solar Cells (OSCs) : Its role in OSCs involves enhancing charge transport properties, improving the efficiency of energy conversion.

- Photoelectronic Devices : The compound's π-electron conjugation allows it to be integrated into various photoelectronic applications, contributing to advancements in sensor technology.

Materials Science

This compound serves as a precursor for synthesizing advanced materials, particularly those exhibiting non-linear optical (NLO) properties.

- Non-linear Optical Materials : Due to its high electron delocalization and fluorescence characteristics, it is explored for applications in optical limiters and frequency converters.

Biological Research

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, research has shown significant cytotoxic effects against breast cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Preliminary investigations suggest that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes .

Comparison of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs | Deep blue emission for displays |

| OSCs | Enhanced energy conversion efficiency | |

| Photoelectronic Devices | Improved sensor technology | |

| Materials Science | Non-linear Optical Materials | Applications in optical limiters |

| Biological Research | Anticancer Activity | Significant cytotoxic effects |

| Antimicrobial Properties | Activity against various bacterial strains |

Case Study on Anticancer Activity

A peer-reviewed study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported decreased Ki67 expression levels, indicating reduced cell proliferation .

Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential development as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-Bromo-9,9-dimethylfluorene is primarily based on its ability to participate in π-electron conjugation. This property allows it to act as a conducting polymer in various electronic devices. The molecular targets and pathways involved include interactions with other π-conjugated systems, facilitating electron transfer and energy emission .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Fluorenes

2,7-Dibromo-9,9-dimethylfluorene (CAS 28320-32-3)

- Structure : Bromine atoms at both 2- and 7-positions.

- Molecular Weight : 352.07 g/mol.

- Reactivity : The dual bromine substitution enables sequential cross-coupling reactions. However, regioselectivity challenges arise due to steric hindrance between the methyl and bromine groups .

- Applications : Used in polymer synthesis for organic light-emitting diodes (OLEDs) due to extended conjugation .

2-Iodo-9,9-dimethylfluorene (CAS 144981-85-1)

- Structure : Iodine at the 2-position.

- Molecular Weight : 320.16 g/mol.

- Reactivity : Iodine’s larger atomic radius and lower bond dissociation energy enhance oxidative coupling efficiency compared to bromine. However, iodine’s propensity for unintended side reactions (e.g., elimination) requires careful optimization .

Alkyl Chain-Modified Fluorenes

2-Bromo-9,9-diethylfluorene (BDF)

- Structure : Ethyl groups at the 9-position instead of methyl.

- Molecular Weight : 301.21 g/mol.

- Properties: Increased hydrophobicity compared to the dimethyl analog, improving solubility in nonpolar solvents. This modification is advantageous in liquid crystal displays (LCDs) .

2-Bromo-9,9-dihexyl-7-iodo-9H-fluorene (CAS 319906-47-3)

Heteroatom-Substituted Fluorenes

2-Bromo-7-chloro-9,9-dimethylfluorene

- Structure : Bromine at 2-position and chlorine at 7-position.

- Molecular Weight : 307.62 g/mol.

- Reactivity : The chlorine atom introduces additional electronic effects, lowering the LUMO energy and enhancing electron-transport properties in OLEDs .

2-Bromo-9,9′-spirobifluorene (CAS 171408-76-7)

- Structure : Spiro-conjugated bifluorene system with bromine at the 2-position.

- Molecular Weight : 441.29 g/mol.

- Applications : The spiro architecture reduces intermolecular π-π stacking, improving electroluminescence efficiency in LEDs. Its extended conjugation also enhances charge carrier mobility .

Functional Group Variations

2-Amino-9,9-dimethylfluorene (CAS 108714-73-4)

- Structure: Amino group replaces bromine at the 2-position.

- Molecular Weight : 209.28 g/mol.

- Applications: Acts as a precursor for electrochromic polymers. The amino group facilitates redox activity, enabling multicolored electrochromism .

Key Comparative Data

Research Findings and Trends

- Synthetic Flexibility : Bromine at the 2-position enables diverse functionalization, but steric hindrance from methyl groups can limit reaction yields .

- Optoelectronic Performance : Spirobifluorene derivatives exhibit superior luminescence efficiency (>90% quantum yield) compared to linear analogs due to reduced aggregation .

- Biological Applications : this compound-derived probes (e.g., 3HC-3-Tre) show solvatochromic behavior, with fluorescence intensity increasing in hydrophobic environments (e.g., bacterial cell membranes) .

Biologische Aktivität

2-Bromo-9,9-dimethylfluorene (CAS Number: 28320-31-2) is an aromatic compound that has garnered attention in various fields, particularly in organic chemistry and materials science. Its unique structure, characterized by a bromo substituent at the 2-position and dimethyl groups at the 9-position of the fluorene backbone, contributes to its biological and chemical properties. This article reviews the biological activity of this compound, highlighting its synthesis, properties, and relevant studies.

- Molecular Formula : C₁₅H₁₃Br

- Molecular Weight : 273.17 g/mol

- Melting Point : 57-62 °C

- Log P (octanol-water partition coefficient) : Approximately 4.92, indicating moderate lipophilicity which may influence its biological interactions .

Synthesis

The synthesis of this compound typically involves bromination reactions of fluorene derivatives. One common method includes:

- Bromination of Fluorene : Fluorene is reacted with brominating agents in a suitable solvent (e.g., dimethyl sulfoxide) under controlled conditions to introduce the bromine atom.

- Methylation : The resulting compound can undergo methylation to enhance its solubility and reactivity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A study demonstrated that brominated fluorene derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes:

- CYP1A2 and CYP2C19 Inhibition : These enzymes play crucial roles in drug metabolism. Inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .

Toxicity Studies

Toxicological assessments indicate that while this compound shows potential therapeutic benefits, it also poses risks:

- Carcinogenic Potential : According to IARC evaluations, brominated compounds can exhibit carcinogenic properties depending on their structure and exposure levels . Long-term exposure studies are necessary to fully understand the implications for human health.

Case Studies

Q & A

Q. What are the common synthetic routes for 2-Bromo-9,9-dimethylfluorene, and how do reaction conditions affect yield?

- Methodological Answer : Two primary synthesis routes are documented:

- Route 1 : Bromination of 9,9-dimethylfluorene using bromine in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) and potassium iodide (KI) as catalysts. This method achieves a 97% yield under 20°C for 48 hours .

- Route 2 : Alkylation of 2-bromofluorene with methyl iodide in tetrahydrofuran (THF) using potassium tert-butoxide as a base. This yields 87% after 5 hours at room temperature .

- Key Factors : Solvent polarity (DMSO vs. THF), catalyst selection (KI vs. tert-butoxide), and reaction time significantly influence yield. DMSO enhances bromine activation, while THF facilitates alkylation but may require longer reaction times for optimal conversion.

Q. Which analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Used to determine purity (≥98.0% as per TCI specifications) by separating volatile components .

- Melting Point Analysis : Reported range of 67.0–71.0°C (literature value: 69°C) confirms crystalline consistency .

- Solubility Testing : Solubility in toluene is a key identifier; insolubility in water necessitates organic solvents for handling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Catalyst Tuning : Replace KI with milder bases (e.g., NaHCO₃) to reduce side reactions in bromination .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during alkylation can suppress dimerization or over-halogenation .

- Purification : Distillation or recrystallization from ethanol removes unreacted starting materials and halogenated byproducts .

Q. What role does this compound play in the synthesis of fluorene-based polymers?

- Methodological Answer :

- Cross-Coupling Reactions : The bromine atom at the 2-position enables Suzuki-Miyaura couplings with boronic acids, forming conjugated polymers for optoelectronic applications (e.g., OLEDs) .

- Polymer Backbone Modification : 9,9-dimethyl groups enhance steric stability, preventing π-π stacking and improving solubility in organic solvents .

- Example : Used to synthesize 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene via palladium-catalyzed coupling .

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point) for this compound?

- Methodological Answer :

- Pressure Calibration : Boiling points vary with pressure (e.g., 190°C at 2 mmHg vs. 381°C for analogs at 760 mmHg). Use reduced-pressure distillation setups for accurate measurements .

- Standardized Protocols : Adhere to ASTM/EUROPHARM methods for melting point determination to mitigate variability .

Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Classification : Classified under CLP regulations as H315 (skin irritation) and H319 (eye irritation). Use nitrile gloves and safety goggles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during high-temperature steps .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources due to flammability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.